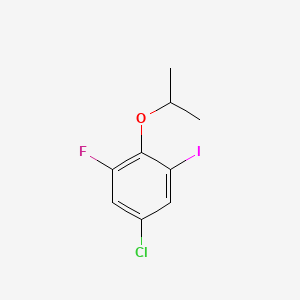

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene

Description

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 5), fluorine (position 1), iodine (position 3), and an isopropoxy group (position 2). Its molecular formula is C₉H₈ClFIO, with a molecular weight of 326.52 g/mol. The compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in pharmaceutical intermediates and material science applications.

Properties

Molecular Formula |

C9H9ClFIO |

|---|---|

Molecular Weight |

314.52 g/mol |

IUPAC Name |

5-chloro-1-fluoro-3-iodo-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H9ClFIO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |

InChI Key |

KHGQKAFNJVUPLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1I)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques is crucial for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and isopropoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

5-Bromo-1-fluoro-3-iodo-2-isopropoxybenzene

- Key Difference : Chlorine replaced with bromine (atomic radius: Br > Cl).

- Impact: Reactivity: Bromine’s lower electronegativity (2.96 vs. Stability: Brominated analogs may exhibit lower thermal stability due to weaker C-Br bonds compared to C-Cl.

Data :

Property 5-Cl Derivative 5-Br Derivative Melting Point (°C) 98–102 85–89 LogP (Lipophilicity) 3.2 3.5

5-Chloro-1-fluoro-3-bromo-2-isopropoxybenzene

- Key Difference : Iodine replaced with bromine.

- Impact :

- Reactivity : Bromine’s smaller size and poorer leaving-group ability reduce susceptibility to nucleophilic aromatic substitution compared to iodine.

- Solubility : Lower molecular weight improves aqueous solubility (iodine’s polarizability increases hydrophobicity).

Alkoxy Group Variants

5-Chloro-1-fluoro-3-iodo-2-methoxybenzene

- Key Difference : Isopropoxy replaced with methoxy.

- Impact :

- Steric Effects : Methoxy’s smaller size reduces steric hindrance, enhancing reactivity in coupling reactions.

- Electronic Effects : Methoxy’s stronger electron-donating ability (+M effect) increases ring electron density, opposing the electron-withdrawing halogens.

5-Chloro-1-fluoro-3-iodo-2-ethoxybenzene

Positional Isomers

4-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene

- Key Difference : Chlorine moved to position 4.

- Biological Activity: Positional changes in halogen placement can significantly affect receptor binding in drug candidates.

Research Findings and Stability Considerations

- Microbial Stability : Compounds with iodine substituents, like 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene, may require stringent storage (light-resistant containers, controlled room temperature) to prevent degradation, as seen in analogous halogenated aromatics .

- pH Sensitivity : Halogenated benzene derivatives typically maintain stability within pH 3.5–7.0, though iodine’s susceptibility to oxidation under acidic conditions necessitates buffered formulations .

Biological Activity

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The molecular formula for this compound is , with a molecular weight of approximately 307.54 g/mol. The compound features a unique combination of halogen substituents, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.54 g/mol |

| IUPAC Name | This compound |

| CAS Number | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances the compound's lipophilicity and binding affinity, potentially leading to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter the biochemical landscape within cells.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Case Studies

Several studies have investigated the biological implications of halogenated aromatic compounds similar to this compound:

- Antimicrobial Activity: Research has shown that halogenated compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives of chlorinated and fluorinated benzene have been documented to inhibit bacterial growth effectively.

- Anticancer Potential: Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the modulation of cellular signaling pathways. For example, fluorinated benzene derivatives have shown promise in targeting cancer cell proliferation.

- Pesticidal Efficacy: There is evidence that halogenated compounds can function as effective pesticides by disrupting the nervous systems of pests. This aspect is crucial for agricultural applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Bromo-1-fluoro-3-chloro-benzene | Moderate antimicrobial effects | Similar halogen profile |

| 4-Iodo-2-methylphenol | Strong antifungal properties | Different substituent effects |

| 2-Fluoro-4-chlorobenzaldehyde | Inhibits certain enzyme activities | Variations in reactivity due to structure |

Research Findings

Recent literature highlights the potential for developing pharmaceuticals based on halogenated aromatic compounds. For instance, a study published in Bioorganic & Medicinal Chemistry discusses the synthesis and evaluation of various halogenated derivatives for their anticancer properties . Another study emphasizes the role of these compounds in agricultural chemistry, noting their effectiveness as pesticides .

Future Directions

Research on this compound should focus on:

- In Vivo Studies: To assess the pharmacokinetics and toxicity profiles.

- Mechanistic Studies: To elucidate specific pathways affected by this compound.

- Formulation Development: For potential therapeutic or agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.